Benzenepropanenitrile, alpha-methylene-
Description
Benzenepropanenitrile, alpha-methylene- (CAS: Not explicitly listed in evidence; structure: H₂C=C(CN)CH₂Ph) is a nitrile derivative characterized by a benzene ring attached to a propene backbone with a cyano (-CN) group at the alpha-methylene position . This compound is of interest in environmental and flavor chemistry due to its presence in volatile organic compound (VOC) profiles, particularly in plant-based matrices such as Pugionium species and fermented foods like sauerkraut . Its structural features influence its volatility, reactivity, and interactions with microbial communities.
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-benzylprop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6H,1,7H2 |
InChI Key |
ARBPOEAGKXLZHI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C#N |
Synonyms |
2-methylene-3-phenylpropanenitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
- Benzenepropanenitrile, alpha-methylene-: Features a benzene ring, a propene chain with a terminal cyano group, and a methylene group at the alpha position .
- 3-Methyl-2-butenenitrile: Contains a branched alkene chain with a cyano group; lacks aromaticity, leading to lower molecular weight and higher volatility .
- Benzyl nitrile (Phenylacetonitrile) : Simpler structure with a benzene ring directly attached to a nitrile group, resulting in higher polarity compared to alpha-methylene derivatives .
- Benzenebutanenitrile : Longer alkyl chain (four carbons) between the benzene ring and nitrile group, altering hydrophobicity and microbial degradation pathways .
Physical and Thermodynamic Properties
- Key Observations: Benzenepropanenitrile exhibits higher retention indices (Kovats: 1237, Linear: 2041) than benzyl nitrile, indicating lower volatility due to its extended alkyl chain . The beta-oxo derivative (CAS 614-16-4) has a notably higher boiling point (433.20 K), attributed to the electron-withdrawing oxo group enhancing intermolecular interactions .
Analytical and Environmental Behavior
Volatile Organic Compound (VOC) Profiles
- Benzenepropanenitrile was identified as a marker compound in Pugionium species using SPME/GC-MS, with a VIP score >1, highlighting its significance in flavor differentiation .
- Comparative Abundance: In environmental samples, benzenepropanenitrile had a peak area of 119 (relative content: 0.07%), significantly lower than benzyl nitrile (peak area: 1442, 0.83%) . 3-Methyl-2-butenenitrile was co-identified in the same studies, suggesting shared biosynthetic pathways (e.g., glucosinolate degradation) but divergent volatility profiles .
Microbial Interactions
- Negative Correlations : Pseudomonas and Chloroplast microbiota showed strong negative correlations with benzenepropanenitrile in sauerkraut, implying microbial degradation or sequestration .
- Contrast with Other Nitriles : Octanenitrile and benzenebutanenitrile also correlated negatively with Chloroplast, but benzenepropanenitrile’s unique structure may result in distinct degradation kinetics .
Functional Derivatives and Analogues
Substituted Derivatives
Industrial Relevance
- Derivatives like benzenepropanenitrile, beta-oxo- (CAS 614-16-4) are intermediates in synthesizing agrochemicals and dyes, leveraging their reactivity for cross-coupling reactions .
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